2,2-Dimethyl-3',4',5'-trifluorobutyrophenone
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Overview
Description
2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone: is an organic compound with the molecular formula C12H13F3O . It is a fluorinated building block used in various chemical syntheses and research applications. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,2-dimethylpropanoyl chloride with 3,4,5-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols.
Substitution: Formation of various trifluoromethyl-substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone is used in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The trifluoromethyl groups also influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
- 2,2-Dimethyl-3’,4’,5’-trifluoropropiophenone
- 2,2-Dimethyl-3’,4’,5’-trifluorobenzophenone
Comparison: 2,2-Dimethyl-3’,4’,5’-trifluorobutyrophenone is unique due to its specific substitution pattern and the presence of trifluoromethyl groups. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2,2-dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-4-12(2,3)11(16)7-5-8(13)10(15)9(14)6-7/h5-6H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYVMDXNYLZOPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=C(C(=C1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642462 |
Source
|
Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-08-0 |
Source
|
Record name | 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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